4-(5-Fluoropyridin-3-yl)butan-2-one
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Overview
Description
Preparation Methods
The synthesis of 4-(5-Fluoropyridin-3-yl)butan-2-one involves several steps. One common method includes the fluorination of pyridine derivatives. For instance, the fluorination of pyridine by complex AlF3 and CuF2 at high temperatures (450–500 °C) can yield fluoropyridines . Another method involves the reaction of 3-bromo-2-nitropyridine with Bu4N+F− in DMF at room temperature to form 2-fluoro-3-bromopyridine . These fluorinated intermediates can then be further reacted to produce this compound.
Chemical Reactions Analysis
4-(5-Fluoropyridin-3-yl)butan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include fluorinating agents like AlF3 and CuF2, as well as nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(5-Fluoropyridin-3-yl)butan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of biological systems and interactions.
Industry: The compound is used in the development of new agricultural products and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(5-Fluoropyridin-3-yl)butan-2-one involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyridine ring can influence the compound’s reactivity and binding affinity to various biological targets. This can lead to changes in the activity of enzymes, receptors, and other proteins, ultimately affecting cellular processes .
Comparison with Similar Compounds
4-(5-Fluoropyridin-3-yl)butan-2-one can be compared with other fluorinated pyridines and related compounds:
2-Fluoropyridine: Similar in structure but with the fluorine atom at a different position, leading to different reactivity and applications.
3-Fluoropyridine: Another isomer with distinct chemical properties and uses.
Pentafluoropyridine: A highly fluorinated compound with unique properties and applications in various fields.
These comparisons highlight the uniqueness of this compound in terms of its specific structure and resulting chemical behavior.
Properties
Molecular Formula |
C9H10FNO |
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Molecular Weight |
167.18 g/mol |
IUPAC Name |
4-(5-fluoropyridin-3-yl)butan-2-one |
InChI |
InChI=1S/C9H10FNO/c1-7(12)2-3-8-4-9(10)6-11-5-8/h4-6H,2-3H2,1H3 |
InChI Key |
AZKNGQDYRTXBSR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC1=CC(=CN=C1)F |
Origin of Product |
United States |
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